Elevated Lipophilicity (LogP) of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Quantitatively Distinguishes it from the 4'-Methoxy Analog, Impacting Membrane Partitioning and Chromatographic Behavior
The calculated partition coefficient (LogP) for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is 5.096 [1], representing a substantial increase in lipophilicity compared to the commonly employed 4'-methoxy analog (4'-methoxy-[1,1'-biphenyl]-2-amine), which exhibits a LogP of 3.5256 . This difference of approximately 1.57 log units corresponds to a theoretical ~37-fold increase in octanol-water partitioning. For researchers designing membrane-permeable probes or optimizing chromatographic separations, this quantifiable difference mandates distinct solvent systems and predictive ADME parameters.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 5.096 |
| Comparator Or Baseline | 4'-Methoxy-[1,1'-biphenyl]-2-amine (CAS 38089-03-1): LogP = 3.5256 |
| Quantified Difference | ΔLogP = +1.5704 (target more lipophilic) |
| Conditions | In silico calculation (ALOGPS or similar) as reported in vendor physicochemical databases |
Why This Matters
The 37-fold higher theoretical partition coefficient dictates the need for more non-polar solvents in extraction and chromatography, and predicts significantly different passive membrane permeability and plasma protein binding in biological assays.
- [1] Molbase. (n.d.). 2-(4-phenylmethoxyphenyl)aniline (CAS 400746-75-0) Physicochemical Properties. Retrieved April 20, 2026. View Source
